molecular formula C18H11ClO3 B2386469 (E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one CAS No. 140399-52-6

(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one

Cat. No.: B2386469
CAS No.: 140399-52-6
M. Wt: 310.73
InChI Key: AQJMKKGIANSSEB-JXMROGBWSA-N
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Description

(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 4-chlorobenzaldehyde with 2H-chromen-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solution. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, reducing the formation of by-products and improving the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones .

Scientific Research Applications

(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and other chalcone derivatives.

    Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for drug development.

    Medicine: Research has shown its potential in anticancer therapies due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can inhibit the activity of enzymes and other proteins, leading to its biological effects. Additionally, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)acryloyl chloride
  • (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • 3-(benzo[d]thiazol-2-ylimino)-1-((E)-3-(4-chlorophenyl)acryloyl)indolin-2-one

Uniqueness

(E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one is unique due to its combination of a 4-chlorophenyl group and a chromen-2-one moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClO3/c19-14-8-5-12(6-9-14)7-10-16(20)15-11-13-3-1-2-4-17(13)22-18(15)21/h1-11H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJMKKGIANSSEB-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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